molecular formula C15H18BNO3 B7953947 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-ol

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-ol

Cat. No.: B7953947
M. Wt: 271.12 g/mol
InChI Key: ZASBLDIVIGRWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-ol is a chemical compound that features a boronic ester group attached to an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-ol typically involves the borylation of isoquinolin-3-ol. One common method is the palladium-catalyzed borylation reaction, where isoquinolin-3-ol is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Aryl halides and a palladium catalyst in the presence of a base.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-ol largely depends on its chemical reactivity. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The isoquinoline ring can also interact with various biological targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-ol is unique due to the presence of both the isoquinoline ring and the boronic ester group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoquinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-6-5-10-9-17-13(18)8-11(10)7-12/h5-9H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASBLDIVIGRWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=O)NC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.